

# AXT-914: Application Notes and Protocols for Animal Studies

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## Compound of Interest

Compound Name: AXT-914

Cat. No.: B10819877

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AXT-914** is an investigational, orally active small molecule that functions as a calcilytic.<sup>[1][2]</sup> It acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), which plays a crucial role in regulating calcium homeostasis.<sup>[1]</sup> By antagonizing the CaSR in the parathyroid gland, **AXT-914** stimulates the release of parathyroid hormone (PTH).<sup>[3]</sup> This mechanism of action has led to its investigation as a potential therapeutic agent for conditions such as autosomal dominant hypocalcemia type 1 (ADH1), a genetic disorder characterized by hypocalcemia due to gain-of-function mutations in the CaSR.<sup>[1]</sup> Preclinical studies in animal models of ADH1 have demonstrated the potential of **AXT-914** to normalize calcium levels.<sup>[1]</sup>

It is important to distinguish **AXT-914**, the calcilytic, from ADX-914 (bempikibart), which is a different therapeutic agent—a fully human anti-IL-7R $\alpha$  antibody for autoimmune diseases.<sup>[4][5]</sup> This document focuses exclusively on the preclinical application of the calcilytic **AXT-914** in animal models.

## Data Presentation

Table 1: **AXT-914** Dosage and Administration in a Mouse Model of ADH1

Parameter	Details	Reference
Animal Model	Adult Nuf mice (a model for autosomal dominant hypocalcaemia type 1)	<a href="#">[1]</a>
Drug	AXT-914	<a href="#">[1]</a>
Dosage	10 mg/kg	<a href="#">[1]</a>
Administration Route	Oral gavage	<a href="#">[1]</a>
Vehicle	Not specified	<a href="#">[1]</a>
Frequency	Single dose	<a href="#">[1]</a>

Table 2: Pharmacodynamic Effects of **AXT-914** in Nuf Mice

Parameter	Time Point	AXT-914 Treated (n=7)	Vehicle Treated (n=6)	P-value	Reference
Plasma PTH (pmol/l)	30 min post-dose	104 ± 29	23 ± 4	<0.05	<a href="#">[1]</a>
Plasma Albumin-Adjusted Calcium (mmol/l)	120 min post-dose	2.03 ± 0.02	1.84 ± 0.02	<0.001	<a href="#">[1]</a>
Plasma Phosphate	Not specified	No significant alteration	No significant alteration	N/A	<a href="#">[1]</a>
Plasma Magnesium	Not specified	No significant alteration	No significant alteration	N/A	<a href="#">[1]</a>
Plasma Creatinine	Not specified	No significant alteration	No significant alteration	N/A	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: In Vivo Efficacy Study of **AXT-914** in a Mouse Model of ADH1

1. Objective: To evaluate the in vivo efficacy of a single oral dose of **AXT-914** on plasma PTH and calcium levels in a mouse model of autosomal dominant hypocalcaemia type 1 (ADH1).

#### 2. Materials:

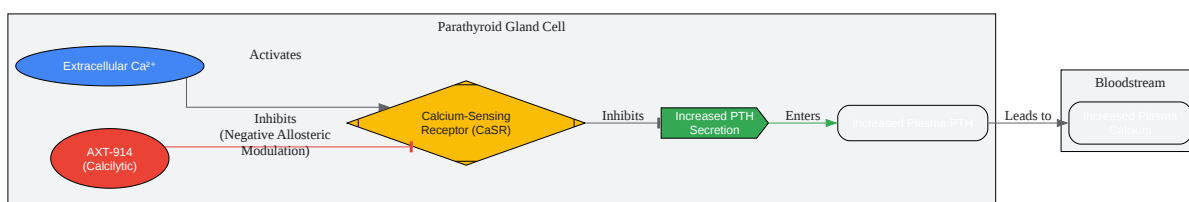
- **AXT-914** compound
- Vehicle control (e.g., sterile water, saline, or as appropriate for **AXT-914** solubility)
- Adult Nuf mice (male and female)
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Centrifuge
- Assay kits for plasma PTH, albumin-adjusted calcium, phosphate, magnesium, and creatinine

#### 3. Procedure:

- Animal Acclimation: Acclimate adult male and female Nuf mice to the housing conditions for a specified period before the experiment, following institutional welfare guidelines.
- Dose Preparation: Prepare a solution or suspension of **AXT-914** in the chosen vehicle at a concentration suitable for administering a 10 mg/kg dose. Prepare a vehicle-only control.
- Animal Dosing:
  - Randomly assign mice to two groups: **AXT-914** treated (n=7) and vehicle-treated (n=6).
  - Administer a single 10 mg/kg dose of **AXT-914** or an equivalent volume of vehicle via oral gavage.

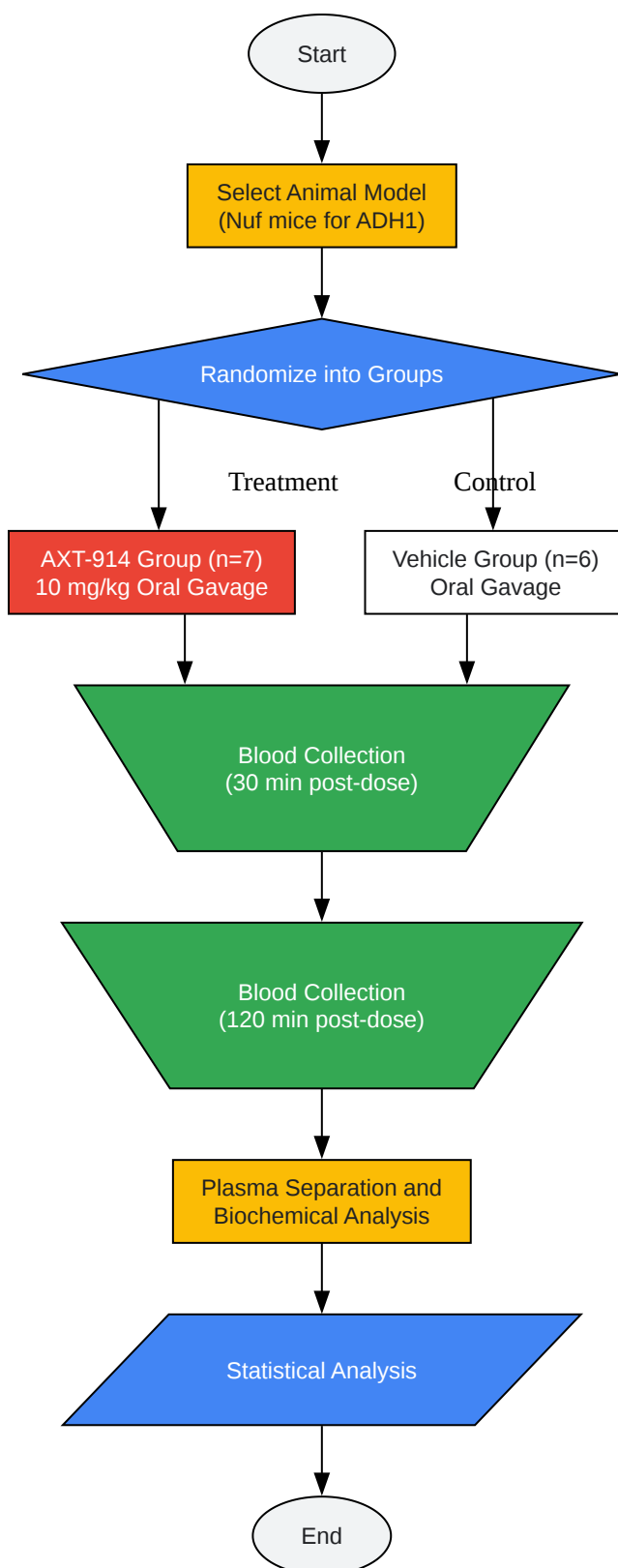
- Blood Sampling:
  - Collect blood samples at designated time points post-administration. Based on the cited study, key time points are 30 minutes for PTH measurement and 120 minutes for calcium measurement.[1] Additional time points can be included to establish a more detailed pharmacokinetic/pharmacodynamic profile.
- Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.
- Biochemical Analysis:
  - Analyze plasma samples for PTH, albumin-adjusted calcium, phosphate, magnesium, and creatinine concentrations using appropriate assay kits and instrumentation.
- Data Analysis:
  - Compare the mean values of the measured parameters between the **AXT-914** treated and vehicle-treated groups using a suitable statistical test (e.g., t-test). A p-value of <0.05 is typically considered statistically significant.

## Mandatory Visualization



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Caption: Signaling pathway of **AXT-914** in the parathyroid gland.



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